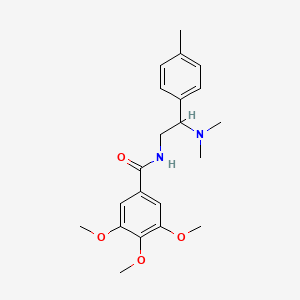

![molecular formula C17H16F2N4O2 B2711751 5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-86-4](/img/structure/B2711751.png)

5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

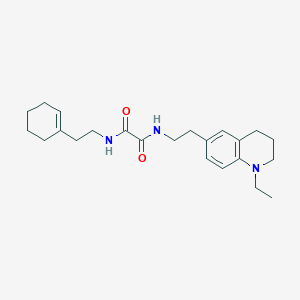

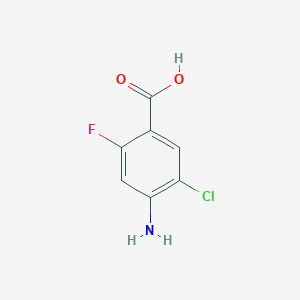

The compound “5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a key structural fragment of antiviral agents . The molecule also contains a difluorophenyl group and an ethyl group attached to the pyrimidine ring .

Synthesis Analysis

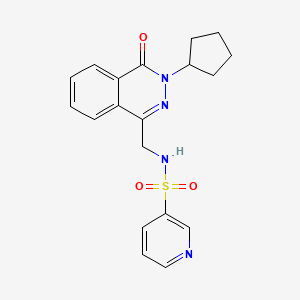

The synthesis of such compounds often involves the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can involve the relocation of heteroatoms within the rings of condensed systems or migration of exo- and endocyclic heteroatoms in heterocyclic systems . The rearrangement is catalyzed by acids or bases and is accelerated by heat or light . An efficient and safe process for the preparation of similar compounds involves the condensation of pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrido[2,3-d]pyrimidine core is a heterocyclic structure containing nitrogen atoms . The 3,4-difluorophenyl group is a phenyl ring with two fluorine atoms attached, and the ethyl group is a simple alkyl chain .Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of this compound . This rearrangement involves the isomerization of heterocycles, which can include the relocation of heteroatoms within the rings of condensed systems or migration of exo- and endocyclic heteroatoms in heterocyclic systems . The reaction is catalyzed by acids or bases and is accelerated by heat or light .Scientific Research Applications

- CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed a new set of small molecules based on the pyrazolo[3,4-d]pyrimidine scaffold. These compounds exhibit selective inhibition of CDK2, effectively targeting tumor cells .

- Most of these compounds demonstrate superior cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Notably, compounds 14 and 15 exhibit the best cytotoxic activities across multiple cell lines .

- Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential as antitubercular agents. These compounds show promise in combating tuberculosis, a global health concern .

- Compounds 2e and 4b, derived from this scaffold, have been obtained as single crystals and structurally characterized using X-ray crystallography. These structures serve as models for related compounds .

- Pyrazolo[3,4-d]pyrimidine belongs to a class of bicyclic systems. Understanding its chemistry and biological significance is crucial for drug discovery. Researchers investigate its potential as a scaffold for novel drug candidates .

- By heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH, researchers transform them into pyrido[2,3-d]pyrimidin-5-one derivatives. This cyclization involves the acetyl methyl group and the amide carbonyl moiety, leading to interesting structural modifications .

- Some pyrazolo[3,4-d]pyrimidine derivatives exhibit significant inhibitory activity against CDK2/cyclin A2. Compound 14, in particular, displays dual activity against cancer cell lines and CDK2, making it a candidate for further investigation .

Cancer Treatment (CDK2 Inhibition)

Antitubercular Agents

Structural Characterization

Bicyclic Systems in Medicinal Chemistry

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

Enzymatic Inhibitory Activity

Mechanism of Action

Target of Action

Pyrimidine derivatives, such as “5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, are often used in the development of antiviral and anticancer drugs . They can target various enzymes and proteins involved in cellular replication and growth .

Mode of Action

Pyrimidine derivatives can interact with their targets by forming hydrogen bonds and hydrophobic interactions, thereby inhibiting the function of the target proteins or enzymes .

Biochemical Pathways

Pyrimidine derivatives can affect various biochemical pathways, depending on their specific targets. For example, they can inhibit DNA synthesis by targeting enzymes involved in the replication process .

Pharmacokinetics

The ADME properties of pyrimidine derivatives can vary widely depending on their specific structures. Factors such as the presence of functional groups, electronic and steric effects can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of pyrimidine derivatives can include inhibition of cell growth and induction of cell death, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Future Directions

properties

IUPAC Name |

5-(3,4-difluoroanilino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2/c1-4-9-8-20-15-13(16(24)23(3)17(25)22(15)2)14(9)21-10-5-6-11(18)12(19)7-10/h5-8H,4H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQDCETVXUDTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1NC3=CC(=C(C=C3)F)F)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711669.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2711672.png)

![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2711676.png)

![4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2711691.png)